Journal Name:Rare Metals
Journal ISSN:1001-0521
IF:6.318
Journal Website:http://link.springer.com/journal/12598
Year of Origin:0
Publisher:University of Science and Technology Beijing
Number of Articles Per Year:140
Publishing Cycle:Quarterly
OA or Not:Not
Rare Metals ( IF 6.318 ) Pub Date: 2023-05-28 , DOI:
10.1080/08927022.2023.2216799
ABSTRACTAsphaltenes interaction produces problems in oil transport and recovery, and understanding the association process is vital to improving economic and industrial production. Here, we propose the COSMO model in combination with molecular dynamics (MD) simulations to complement the results obtained by Newtonian mechanics with quantum results to get reliable association data. Four asphaltene molecules were studied with toluene and heptane solvents. COSMO showed molecular interaction tendencies, which were later verified with MD. The average aggregation number was calculated through MD and turned out to be entirely dependent on the aromaticity due to π-π stacking. The aromatic rings are responsible for aggregation, while the sulfur heteroatom plays a less fundamental role. Viscosity is also related to the aggregation process; a higher tendency in aggregation increases the dynamic viscosity. Diffusion coefficients were correlated with the aromaticity, dipole moment, and molecular weight. Finally, a mathematical comparison between COSMO and MD results is accomplished.
Rare Metals ( IF 6.318 ) Pub Date: 2023-06-05 , DOI:
10.1080/08927022.2023.2219761
ABSTRACTTwin boundary (TB) plays an important role in the deformation process of materials. In this paper, molecular dynamics (MD) simulation was used to investigate the nanoindentation deformation behaviour of single-crystal FeCoCrNiCu high entropy alloy (SC-HEA) and nano-twinned FeCoCrNiCu high entropy alloy (NT-HEA) with different twin spacings. It is found that the main characteristic of plastic deformation of SC-HEA is the dislocation loop emission. The dislocation movement and distribution of NT-HEA are very different from that of SC-HEA. We found that partial dislocation slip parallel to the twin boundary (PSPTB) and twin partial slip (TPS) can lead to alloy softening. The hindrance of the TB causes the dislocation to slip within a single layer (known as confined layer slip, CLS), which strengthens the material. In the process of nanoindentation, the softening and strengthening mechanisms are constantly competing. When the twin spacing is larger than 1.23 nm, CLS dominates the competition with the hardening mechanism, and the hardness of the material increases with the decrease of the twin spacing. When the twin spacing is less than 1.23 nm, the dominant mechanism of plastic deformation changes to the softening mechanism controlled by TPS, and the hardness thus decreases as twin spacing increases.
Rare Metals ( IF 6.318 ) Pub Date: 2023-04-18 , DOI:
10.1080/08927022.2023.2202754
ABSTRACTThe effects of the location and size of Kirkendall voids at the nanoscale on the mechanical response of a Cu/Sn solder joint under a tension test are studied using molecular dynamics simulations. The simulation results show that the ultimate stress and ultimate strain of a solder joint with two pre-existing voids decrease with increasing void radius regardless of the distance (L2) between the centre of void 2 and the interface when the distance (L1) for void 1 is 4 nm. The elastic deformation period of the solder joint shortens with increasing void radius for void radii ≥3 nm. At the end of the tensile test, a collapse occurs at the layer interface when the two pre-existing voids are very small (e.g. void radius = 1 nm) regardless of the L2 value. For two pre-existing voids with different radii, cracks at the interface grow toward the larger void and then merge with it when the two voids are close to the interface (e.g. L1 = L2 = 4 nm). Fracture occurs at the pre-existing voids when the two voids have large radii (e.g. 4 nm) and are very close to each other.
Rare Metals ( IF 6.318 ) Pub Date: 2023-06-28 , DOI:
10.1080/08927022.2023.2228423
ABSTRACTData implicating the mutation in penicillin-binding protein (PBP) 3 and occasionally PBP5 in the resistance of Escherichia coli to beta−lactams is intriguing. Thus, the identification of an improved class of inhibitors of PBP3 and PBP5 is imperative, and in this study, phenolics due to their promising antibacterial activities were screened using structure−based pharmacophore and molecular docking approaches against PBP3, and the ability of the lead phenolics to modulate PBP3 and PBP5 was studied using molecular dynamics simulation. The results demonstrated various inhibitory capacities of the lead phenolics, with lysidicichin (−41.66 kcal/mol) and silicristin (−31.11 kcal/mol) being the most potent against PBP3, while epicatechin 3-O-(3-O-methylgallate) (−38.97 kcal/mol) and epigallocatechin-4-benzyl thioether (−37.01 kcal/mol) had higher affinities towards PBP5. Overall, epicatechin gallate had the best broad-spectrum of activity, as the compound was able to bind favourably to both targets. Additionally, the thermodynamic information confirmed the stability of the lead phenolics with both targets. Conclusively, while these observations are suggestive of the modulatory role of the lead phenolics on the growth of E. coli, further in vitro and in vivo validation of the activity elicited by the phenolics in this study is imperative, and efforts are underway in this direction.
Rare Metals ( IF 6.318 ) Pub Date: 2023-03-23 , DOI:
10.1080/08927022.2023.2189973
ABSTRACTIn this study, we designed four pyrone-based hole transport materials (HTMs) P1-P4 in perovskite solar cells (PSCs) and studied the effects of the benzene and thiophene groups on their performance. Based on density functional theory (DFT), we investigated the geometry, frontier molecular orbitals (FMOs), density of states (DOS), solvation free energy (ΔGsol), absolute hardness, electrostatic potential (ESP), and hole transport rates of all designed molecules. Time-dependent density functional theory (TD-DFT) was used to analyse the absorption spectra, charge density difference diagrams (CDD), heat map, D index, H index, Sr index, and exciton binding energy (Ecoul) of HTMs P1-P4 to examine their optical and electronic excitation features. The simulation findings demonstrate that the HTMs P1-P4 molecular energy levels match with the energy level of perovskite (MAPbI3). Additionally, all designed molecules have good stability and high hole transport rates. The UV-visible absorption spectra show that the designed HTMs can broaden the optical absorption range of PSCs in the visible light region. In addition, by increasing the length of π-linker can significantly improve the photoelectric properties of the HTMs. The designed molecules exhibit great electronic character, optical character, hole transport rates, and stability, which provide ideas for the future design of high-efficiency HTMs.
Rare Metals ( IF 6.318 ) Pub Date: 2023-03-30 , DOI:
10.1080/08927022.2023.2193656
ABSTRACTThis study is devoted to the physicochemical properties of CeF3 – FLiNaK molten mixture with various CeF3 concentrations. Density, local structure, mean ion pair lifetimes, heat capacity, self-diffusion coefficients and viscosity were calculated using the classical molecular dynamics method. Most of the properties were studied in the temperature range of 950–1200 K. Taking into consideration data obtained both in this study and in the previous ab initio simulations we quantitatively describe the local structure dynamics. Specifically, the stability of [CeFn] groupings is discussed in detail. To ensure the reliability of the results obtained, the pair potentials for the Ce3+-Ce3+ and Ce3+-F− pairs were carefully fitted through the two-stage algorithm consisting of ab initio energy calculation and fine stochastic optimization.
Rare Metals ( IF 6.318 ) Pub Date: 2023-03-23 , DOI:
10.1080/08927022.2023.2189980
ABSTRACTAs emerging candidates for the electrode materials of next-generation rechargeable batteries, covalent organic frameworks (COFs) have large charge capacity, wide ion diffusion paths and low potential range. However, organic electrodes generally suffer from low conductivity. Graphene (G) possesses great strength, flexibility and has been widely used as a type of conductive additive due to its remarkable electrical conductivity. Here we propose a composite constructed by a certain kind of COF and a pristine G sheet (COF@G), the characteristics of which have been systematically investigated based on density functional theory calculations and molecular dynamics simulations. Results indicate that the COF@G (COF/G, COF/COF/G, COF/G/G) can exhibit good electronic conductivity and ultrahigh capability, which can be used as high-performance electrodes of Li-ion batteries. For Li-ions (Li+), they can provide strong adsorption sites and smooth diffusion channels leading to high specific capacity and good rate capability. More importantly, the coupling interaction of the COF and the G can greatly inhibit the structure changes of the COF during the lithiation process, and the volumetric change rate is less than 23%. Among them, the COF/G is the most suitable for Li+ adsorption and corresponding theoretical capacity can reach 353 mAh/g.
Rare Metals ( IF 6.318 ) Pub Date: 2023-07-11 , DOI:
10.1080/08927022.2023.2232887
ABSTRACTInitially, density approximations and generalised gradient approximations (GGA) functional of DFT were executed to determine the electronic structure where the non-local functionals of GGA obtained more close value of reference value, so that GGA method was used to calculate the band structures, DOS, PDOS and optical properties of ZrO2, Zr0.93Si0.07O2 and Zr0.86Si0.14O2 using the Perdew–Burke–Ernzerhof (PBE), Revised Perdew–Burke–Ernzerhof (RPBE), Perdew Wang (PW91), and Wu-Cohen. The transferability of electrons is completely related to PseudoPotential (PP), where four methods, such as OTFG ultra-soft, OTFG norm-conserving, ultra-soft, and norm-conserving, were used in this study. Finally, the norm-conserving PP has been selected as the most accurate method for determination of electronic structure. In addition, to assess the nature of orbital, the DOS and PDOS were additionally simulated and even the optical properties of crystals were calculated. Furthermore, the chemical reactivity, such as HOMO and LUMO, quantum properties, is justified where doping can have a vast effect as well as the open circuit voltage (Voc) is increased after doping. Finally, the toxicity data from in silico study refers to us that these are non-toxic or non-carcinogenic materials with not readily biodegradable status.
Rare Metals ( IF 6.318 ) Pub Date: 2023-02-25 , DOI:
10.1080/08927022.2023.2178234
ABSTRACTMolecular mechanical force field methods, which help to investigate material properties beyond molecular scales, describe the intra- and intermolecular interactions of molecules assuming a classical force field comprised of several terms. Force fields should accurately describe the energy interactions of all moleculer elements to, eventually, accurately reproduce macromolecular properties of that materials. In the case of aromatic isocyanates, general purpose force fields failed to properly account for molecular interactions and, consequently, at the prediction of macromolecular properties of isocyanate-based materials. The present study presents a new force field based on the General AMBER Force Field (GAFF), namely GAFF-AIC, which shows improved results for the prediction of macromolecular properties, in particular density and viscosities, of materials based on aromatic isocyanates. For that, a new set of parameters for intramolecular and intermolecular interactions has been optimised by means of a least square fitting. It is shown that GAFF-AIC is able to accurately reproduce the experimental density and viscosity of liquid 1-naphtyl isocyanate. Moreover, these newly proposed force field parameters were evaluated to see how efficient they were at predicting the liquid densities and viscosities for several considered aromatic isocyanates, resulting in an accurate estimation that is in excellent agreement with experimental results.
Rare Metals ( IF 6.318 ) Pub Date: 2023-06-26 , DOI:
10.1080/08927022.2023.2226758
ABSTRACTRevealing the bonding mechanism between asphalt and cement-based materials is crucial for understanding the strength formation of semi-flexible pavement (SFP) materials and improving the performance indicators of SFP roads. Based on molecular dynamics simulation, the interface models of calcium silicate hydrogel (C-S-H) with virgin asphalt, polyethylene terephthalate (PET)-modified, and PET additive (PETA)-modified asphalt were established. At the molecular scale, the adsorption energy was used to predict the bond strength of the three interfaces, the radial distribution function was used to explore the interaction mode and stability of the interface and the static structure characteristics of the interface were analyzed in combination with the relative concentration. Finally, the interface’s dynamic behaviour was analyzed through mean square displacement and diffusion coefficient. The simulation results show that after adding PET and PETA, the adhesion energy between the asphalt and C-S-H gel increases by 0.72% and 17%, respectively. Modified asphalt has a smaller interfacial interaction zone and faster molecular diffusion than virgin asphalt. In addition, the interface system containing PETA exhibits stronger hydrogen bonding and significant homopolar aggregation behaviour. Overall, the adsorption effect of PETA-modified asphalt on cement-based materials was better than that of PET-modified asphalt and raw asphalt.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术2区 | MATERIALS SCIENCE, MULTIDISCIPLINARY 材料科学:综合3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
17.90 | 23 | Science Citation Index Expanded | Not |
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